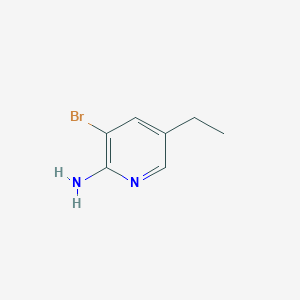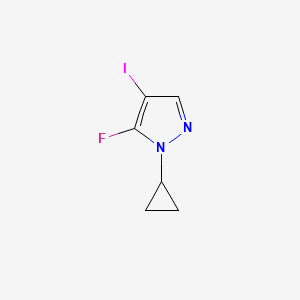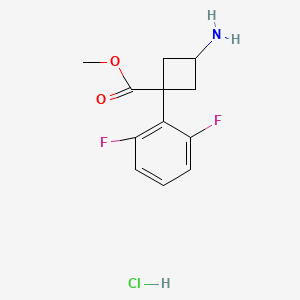![molecular formula C13H24N2O2 B13455201 tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate is a synthetic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a pharmacologically active agent. The presence of the azabicyclo[3.1.1]heptane moiety is particularly noteworthy, as it is a structural motif found in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate typically involves the protection of the amine group in 2-azabicyclo[3.1.1]heptane. One common method includes the reaction of 2-azabicyclo[3.1.1]heptan-1-amine with tert-butyl chloroformate under basic conditions to form the carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The azabicyclo[3.1.1]heptane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another compound with a similar bicyclic structure but different ring size.
Tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate: Features a different bicyclic arrangement.
Uniqueness
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-azabicyclo[3.1.1]heptan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-7-5-13-8-10(9-13)4-6-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
BVSVSUMNBWQQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


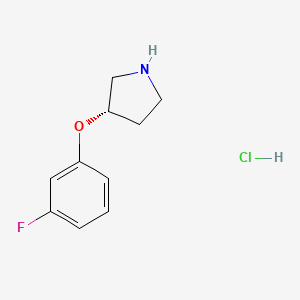
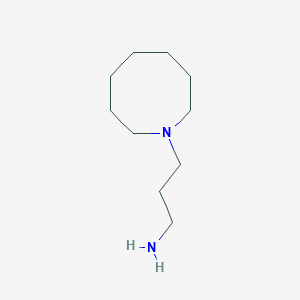
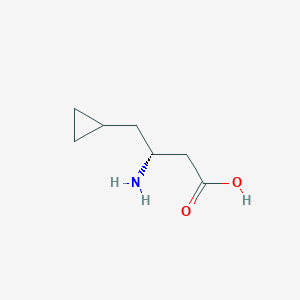
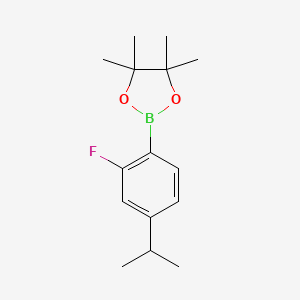
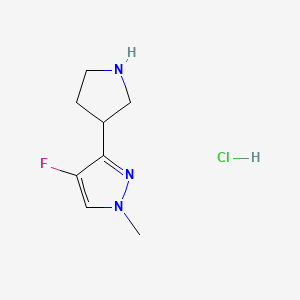
![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
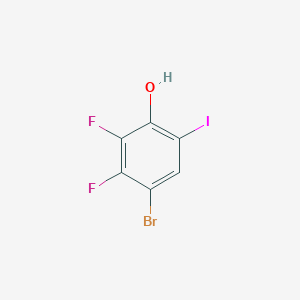
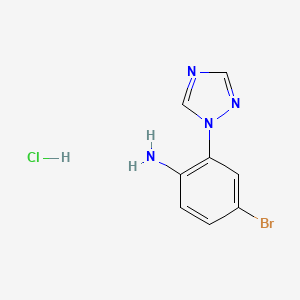
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
